molecular formula C13H16ClNO3 B1408895 4-((4-Oxopiperidin-1-yl)methyl)benzoic acidhydrochloride CAS No. 1704067-40-2

4-((4-Oxopiperidin-1-yl)methyl)benzoic acidhydrochloride

Cat. No. B1408895
CAS RN: 1704067-40-2
M. Wt: 269.72 g/mol
InChI Key: AWQQRHWSUGKGNN-UHFFFAOYSA-N
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Description

4-((4-Oxopiperidin-1-yl)methyl)benzoic acid hydrochloride (4-OPBHCl) is an organic compound used in scientific research for its biochemical and physiological effects. It is an analogue of piperidine, a six-membered heterocyclic amine, and is a white crystalline solid. 4-OPBHCl has been used in various studies to investigate the effects of piperidine derivatives on various biological systems.

Scientific Research Applications

Synthesis and Chemical Characterization

A notable application of 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid hydrochloride is in the synthesis of novel chemical compounds. For instance, the Kabachnik–Fields reaction has been utilized to produce diethyl (aryl)(4-oxopiperidin-1-yl)methylphosphonates, showcasing the versatility of this compound in organic synthesis (Makarov et al., 2015). Moreover, the compound's structure has been explored in depth, as evidenced by the crystallographic analysis of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, which further highlights its potential in structural chemistry (Rajesh et al., 2010).

Anticorrosive Properties

Interestingly, derivatives of 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid hydrochloride have shown promising results as corrosion inhibitors. A study revealed the efficacy of new benzimidazole derivatives based on 8-hydroxyquinoline, synthesized from a similar structural framework, in preventing steel corrosion in acidic conditions. This research emphasizes the compound's utility in developing anticorrosive agents (Rbaa et al., 2020).

Potential Therapeutic Applications

The compound has also been used as a precursor in synthesizing novel entities with potential therapeutic applications. For example, a series of quinuclidinone derivatives synthesized using a similar compound demonstrated significant anti-proliferative activity against cancer cell lines, indicating its utility in medicinal chemistry research for developing new anti-cancer agents (Soni et al., 2015).

properties

IUPAC Name

4-[(4-oxopiperidin-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.ClH/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17;/h1-4H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQRHWSUGKGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Oxopiperidin-1-yl)methyl)benzoic acidhydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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